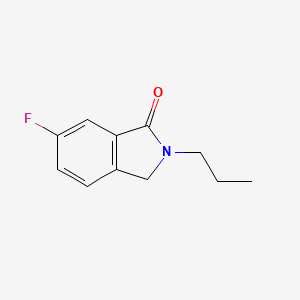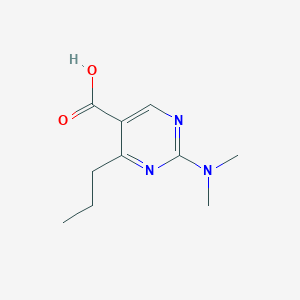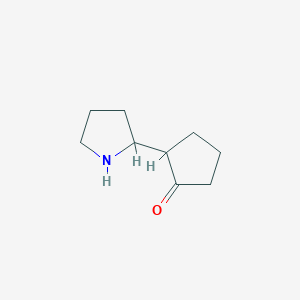![molecular formula C8H9F2NO B13198539 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol typically involves the reaction of pyridine derivatives with difluoroethyl reagents under controlled conditions. One common method involves the use of 2-(1,1-difluoroethyl)pyridine as a starting material, which is then subjected to a reduction reaction to introduce the methanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time . Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the difluoroethyl group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions may include acidic or basic catalysts and appropriate solvents .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The methanol group can participate in hydrogen bonding and electrostatic interactions , affecting the compound’s overall activity . These interactions can modulate various biochemical pathways , leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)pyridine
- 4-Pyridinemethanol
- 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid
Uniqueness
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol is unique due to the presence of both the difluoroethyl and methanol groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-4,12H,5H2,1H3 |
InChI Key |
KFSISQIAJDGPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)




![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)



![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
